molecular formula C13H12N4 B2376046 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-19-5

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No. B2376046
CAS RN: 931998-19-5
M. Wt: 224.267
InChI Key: LPXFDJBDOGRJHN-UHFFFAOYSA-N
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Description

“3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline” is a chemical compound with the molecular formula C13H12N4 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines involved a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H . This indicates the presence of a chlorine atom, suggesting that the compound may exist as a hydrochloride salt .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline” is 224.261 Da . More detailed physical and chemical properties are not available in the search results.

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They could be used in the development of new materials for bioimaging applications, molecular sensing, and organic light-emitting devices .

properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-7-13-15-6-5-12(17(13)16-9)10-3-2-4-11(14)8-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFDJBDOGRJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

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